molecular formula C3H6N4O2S B180184 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine CAS No. 88982-32-5

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B180184
CAS No.: 88982-32-5
M. Wt: 162.17 g/mol
InChI Key: QLBGRINOCGRGMD-UHFFFAOYSA-N
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Description

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methylsulfonyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonyl group can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methylsulfonyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBGRINOCGRGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405370
Record name 5-(Methanesulfonyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-32-5
Record name 5-(Methanesulfonyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methanesulfonyl-4H-1,2,4-triazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the rationale behind incorporating the 5-(methylsulfonyl)-1,2,4-triazole-3-amine moiety into known NSAID structures?

A1: The research aimed to design new NSAID derivatives with potentially improved selectivity towards the COX-2 enzyme, which is associated with anti-inflammatory effects, while minimizing COX-1 related side effects like ulceration []. The researchers hypothesized that incorporating the bulky 5-(methylsulfonyl)-1,2,4-triazole-3-amine moiety into known NSAID structures could enhance COX-2 selectivity and reduce ulcerogenic potential.

Q2: What were the key findings regarding the anti-inflammatory activity of the synthesized compounds?

A2: The study demonstrated that incorporating the 5-(methylsulfonyl)-1,2,4-triazole-3-amine moiety into the selected NSAIDs resulted in compounds (T1-T4) with significant anti-inflammatory activity in the rat paw edema model []. Notably, compound T3 exhibited superior anti-inflammatory activity compared to Diclofenac Sodium, a commonly used NSAID, at specific time points in the study []. These findings suggest that the designed compounds, particularly T3, hold promise as potential anti-inflammatory agents.

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